molecular formula C9H9F2N B11727650 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine

1,1-Difluoro-2,3-dihydro-1H-inden-5-amine

Cat. No.: B11727650
M. Wt: 169.17 g/mol
InChI Key: ROUOKQCEZGQIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-2,3-dihydro-1H-inden-5-amine is a fluorinated organic compound with the molecular formula C9H9F2N. This compound is part of the indene family, characterized by a fused ring structure that includes both aromatic and aliphatic components. The presence of fluorine atoms in the molecule enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

The synthesis of 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of fluorine atoms into the indene structure using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Reduction: Reduction of the intermediate compounds to achieve the desired dihydro structure. This can be done using reducing agents like lithium aluminum hydride (LiAlH4).

    Amination: Introduction of the amine group through nucleophilic substitution reactions, often using ammonia or primary amines under controlled conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield maximization.

Chemical Reactions Analysis

1,1-Difluoro-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further hydrogenate the compound, using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various fluorinated and aminated derivatives.

Scientific Research Applications

1,1-Difluoro-2,3-dihydro-1H-inden-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated organic compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions.

    Medicine: Fluorinated compounds are often explored for their potential in drug development due to their enhanced metabolic stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

1,1-Difluoro-2,3-dihydro-1H-inden-5-amine can be compared with other similar compounds, such as:

    1,1-Difluoro-2,3-dihydro-1H-inden-1-amine: Similar in structure but with the amine group at a different position, affecting its reactivity and applications.

    5,7-Difluoro-2,3-dihydro-1H-inden-1-amine: Another fluorinated indene derivative with different substitution patterns, leading to variations in chemical behavior and uses.

    2,3-Dihydro-1H-inden-1-amine: Lacks fluorine atoms, making it less stable and reactive compared to its fluorinated counterparts.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

1,1-difluoro-2,3-dihydroinden-5-amine

InChI

InChI=1S/C9H9F2N/c10-9(11)4-3-6-5-7(12)1-2-8(6)9/h1-2,5H,3-4,12H2

InChI Key

ROUOKQCEZGQIIF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C=C(C=C2)N)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.